molecular formula C11H9NO3 B3081802 methyl 3-formyl-1H-indole-1-carboxylate CAS No. 111168-43-5

methyl 3-formyl-1H-indole-1-carboxylate

Cat. No. B3081802
CAS RN: 111168-43-5
M. Wt: 203.19 g/mol
InChI Key: XHYLAFJBJCEOII-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1H-indole-1-carboxylate is a chemical compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.2 .


Molecular Structure Analysis

The InChI code for methyl 3-formyl-1H-indole-1-carboxylate is 1S/C11H9NO3/c1-15-11(14)12-6-8(7-13)9-4-2-3-5-10(9)12/h2-7H,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Methyl 3-formyl-1H-indole-1-carboxylate has a molecular weight of 203.2 . It is a solid at room temperature .

Scientific Research Applications

Catalytic Processes

Methyl 3-formyl-1H-indole-1-carboxylate plays a significant role in catalytic processes. Wu and Su (2011) demonstrated its use in Ru-catalyzed formylation and Fe-catalyzed acylation of free (N-H) indoles, highlighting its versatility and compatibility with various functional groups, leading to good yields (Wu & Su, 2011).

Synthesis of Indolizino-Indole Derivatives

Singh, Hutait, and Batra (2010) explored the Morita–Baylis–Hillman chemistry of 1-formyl-β-carbolines, including derivatives of methyl 3-formyl-1H-indole-1-carboxylate, to synthesize indolizino-indole derivatives. These compounds mimic the frameworks of certain natural products, showcasing the compound's utility in synthetic organic chemistry (Singh, Hutait, & Batra, 2010).

Anticancer Properties

Research by Niemyjska et al. (2012) indicated that methyl indole-3-carboxylate derivatives, analogs of methyl 3-formyl-1H-indole-1-carboxylate, have shown potential as antitumor agents. Their study focused on compounds that inhibited the growth of melanoma, renal, and breast cancer cell lines (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).

Novel Synthesis Methods

Akbari and Faryabi (2023) described an efficient synthesis method for 1-methyl-1H-indole-3-carboxylate, a related compound, demonstrating the ongoing advancements in the synthesis techniques for these types of compounds (Akbari & Faryabi, 2023).

Fluorescence Studies

Queiroz et al. (2007) synthesized new methyl 3-arylindole-2-carboxylates and studied their fluorescence, indicating potential applications of these compounds, including methyl 3-formyl-1H-indole-1-carboxylate, in fluorescence-based applications (Queiroz, Abreu, Castanheira, & Ferreira, 2007).

properties

IUPAC Name

methyl 3-formylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)12-6-8(7-13)9-4-2-3-5-10(9)12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYLAFJBJCEOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C=C(C2=CC=CC=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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